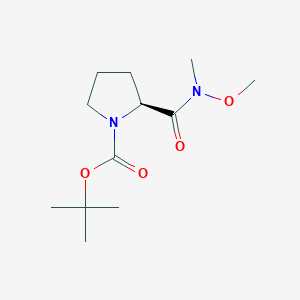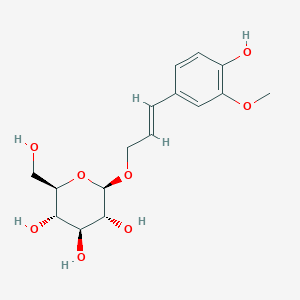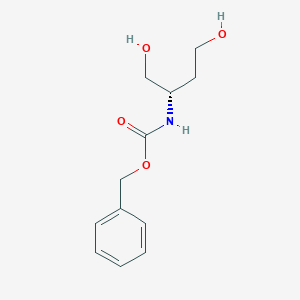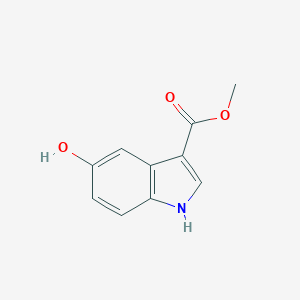![molecular formula C10H18NO3P B058395 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole CAS No. 113848-06-9](/img/structure/B58395.png)
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is a chemical compound used in scientific research for its unique properties. It is a phosphonate ester of pyrrole and has been found to have significant potential in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cellular processes and ultimately cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has low toxicity and is well-tolerated in animal models. It has been found to have minimal effects on normal cells, indicating its potential as a selective anti-cancer agent. In addition, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is its broad-spectrum activity against bacterial and fungal pathogens. This makes it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole. One area of research is the development of new derivatives of this compound with improved solubility and activity against specific pathogens. Another area of research is the investigation of the mechanism of action of this compound to better understand its potential as a therapeutic agent. Finally, the use of this compound as a tool in chemical biology and drug discovery is an area of growing interest.
Méthodes De Synthèse
The synthesis of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole involves the reaction of 5-methyl-1H-pyrrole with diethylphosphite in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has been extensively studied for its potential as a medicinal compound. It has been found to have significant activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics. In addition, it has been shown to have activity against cancer cells, indicating its potential as an anti-cancer drug.
Propriétés
Numéro CAS |
113848-06-9 |
|---|---|
Nom du produit |
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole |
Formule moléculaire |
C10H18NO3P |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)8-10-7-6-9(3)11-10/h6-7,11H,4-5,8H2,1-3H3 |
Clé InChI |
CJNXLSYPKGOXNM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
SMILES canonique |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





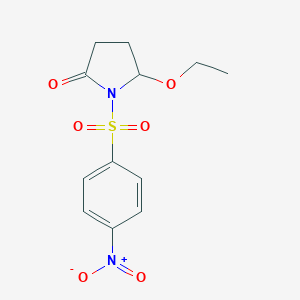
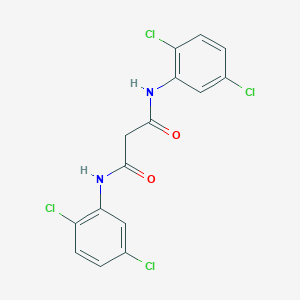
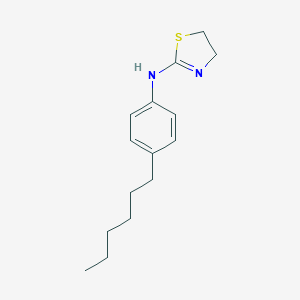
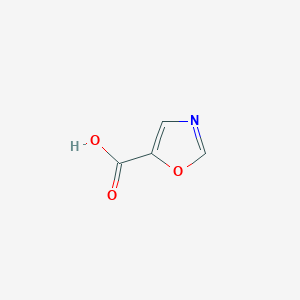

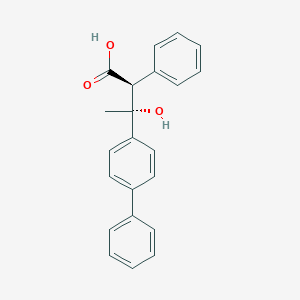
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
